molecular formula C9H6BrNOS B8353420 2-(3-Bromophenyl)-2-oxoethyl thiocyanate

2-(3-Bromophenyl)-2-oxoethyl thiocyanate

Cat. No. B8353420
M. Wt: 256.12 g/mol
InChI Key: JISAIPIVLDNUBU-UHFFFAOYSA-N
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Patent
US07618990B2

Procedure details

A mixture of 2,3′-dibromoacetophenone (13.5436 g, 48.7 mmol) and potassium thiocyanate (5.2125 g, 53.6 mmol) in 200 mL of absolute ethanol was stirred under nitrogen at room temperature for 5.5 h. The reaction was added to 600 mL of water and the mixture stirred at room temperature for 2 h. The solid present was collected by filtration, rinsed with water, ice-cold ethanol, hexane and then dried under high vacuum to give 2-(3-bromophenyl)-2-oxoethyl thiocyanate (11.5591 g, 93%) as a white solid, mp 91-93° C.; MS (ES) m/z 253.8 [M+H]+.
Quantity
13.5436 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
5.2125 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)=[O:4].[S-:12][C:13]#[N:14].[K+].O>C(O)C>[Br:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][S:12][C:13]#[N:14])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.5436 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)Br
Name
potassium thiocyanate
Quantity
5.2125 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at room temperature for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid present was collected by filtration
WASH
Type
WASH
Details
rinsed with water, ice-cold ethanol, hexane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CSC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5591 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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